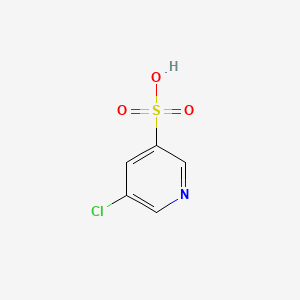
5-Chloropyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyridine-3-sulfonic acid is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom at the 5-position and a sulfonic acid group at the 3-position of the pyridine ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-3-sulfonic acid can be achieved through several methods. One common approach involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by sulfonation in an aqueous solution to introduce the sulfonic acid group . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group to form pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the sulfonic acid .
Industrial Production Methods
In industrial settings, the production of pyridine-3-sulfonyl chloride, a precursor to this compound, involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride under controlled conditions. The reaction mixture is then subjected to distillation under reduced pressure to purify the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, sulfonamides, and other functionalized pyridine compounds .
Wissenschaftliche Forschungsanwendungen
5-Chloropyridine-3-sulfonic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloropyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The chlorine atom at the 5-position can participate in various substitution reactions, further modifying the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloropyridine-3-sulfonic acid
- 4-Chloropyridine-3-sulfonic acid
- 3-Chloropyridine-2-sulfonic acid
Uniqueness
5-Chloropyridine-3-sulfonic acid is unique due to the specific positioning of the chlorine and sulfonic acid groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for selective interactions in various chemical and biological processes .
Eigenschaften
Molekularformel |
C5H4ClNO3S |
|---|---|
Molekulargewicht |
193.61 g/mol |
IUPAC-Name |
5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4ClNO3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,(H,8,9,10) |
InChI-Schlüssel |
IMLKWCSVQVETBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Cl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


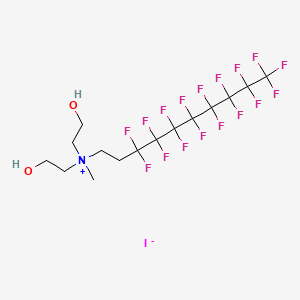
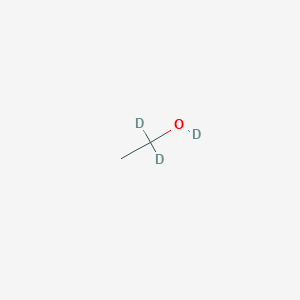
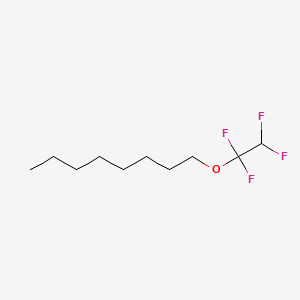
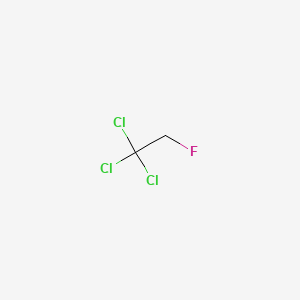
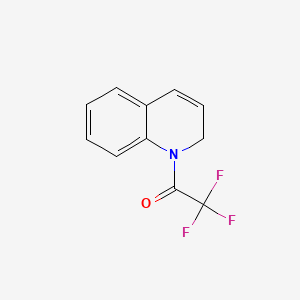
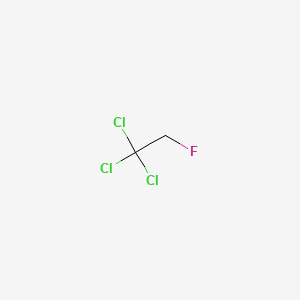
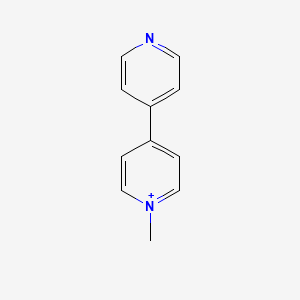
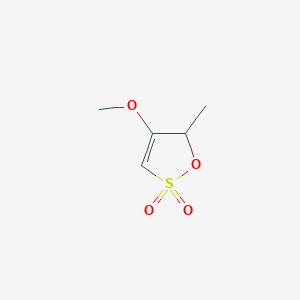
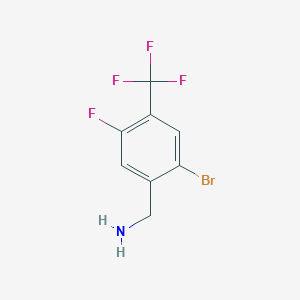


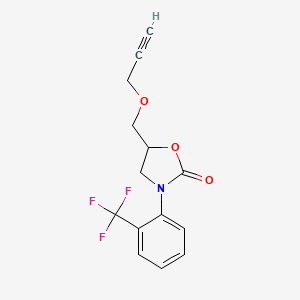
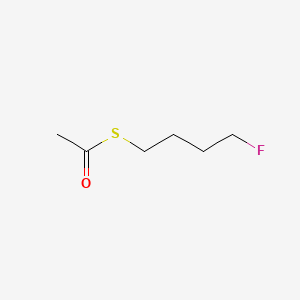
![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
